molecular formula C22H21ClFNO4 B1457123 tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate CAS No. 869366-70-1

tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate

Cat. No. B1457123
M. Wt: 417.9 g/mol
InChI Key: MCBGQQLCAFOZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS number 869366-70-1 , is a chemical compound with the molecular formula C22H21ClFNO4. It is not intended for human or veterinary use, but rather for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a complex aromatic system with chloro, fluoro, and methoxy substituents . The exact structure can be found in various chemical databases .

properties

IUPAC Name

tert-butyl N-[3-[4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl]prop-2-ynyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFNO4/c1-22(2,3)29-21(27)25-12-6-7-14-10-11-15(23)13-16(14)20(26)19-17(24)8-5-9-18(19)28-4/h5,8-11,13H,12H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBGQQLCAFOZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=C(C=C(C=C1)Cl)C(=O)C2=C(C=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729291
Record name tert-Butyl {3-[4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl]prop-2-yn-1-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate

CAS RN

869366-70-1
Record name tert-Butyl {3-[4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl]prop-2-yn-1-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a reactor was added 3 (15.0 kg, 38.4 mol), 7 (7.2 kg, 46.4 mol) and cyclohexane (230 L). The suspension was degassed three times for at least 3 min each time using a vacuum-nitrogen cycle. Diethylamine (8.6 kg, 119 mol) was added and the reaction mixture was heated to 28 to 33° C. Dichlorobis(triphenylphosphine)palladium (II) (0.134 kg, 0.192 mol) and copper (II) iodide (0.037 kg, 0.192 mol) were added and the mixture was stirred at 28 to 33° C. for at least 15 h until ≧99.0% conversion was obtained by HPLC analysis. Water (68 L) followed by MTBE (92 L) were added. The reaction mixture was heated to 45 to 50° C. and stirred for a minimum of 30 min and until all solids fully dissolved. The phases were separated at 45 to 50° C. and the organic phase was washed with water (2×68 L) at 45 to 50° C. The resulting organic phase was filtered and the reactor was rinsed with MTBE (32 L) at 45 to 50° C. The rinse was then transferred to the second reactor containing the filtrate via the filter membrane. The combined filtrate was concentrated under vacuum using a jacket temperature of 45 to 50° C. until 225 kg remained in the reactor. The mixture was cooled to 35 to 40° C. and a slurry of seed crystals (10 g of 8 in 500 mL cyclohexane) was added. The reaction mixture was stirred for 60 min at 35 to 40° C. and concentrated under vacuum using a jacket temperature of 45 to 50° C. until 144 kg remained in the reactor. The mixture was cooled to 18 to 23° C. over a minimum of 2 h and stirred for an additional 2 h at 18 to 23° C. The resulting suspension was filtered and washed with cyclohexane (2×53 L). The wet cake was dried under vacuum at 40 to 45° C. to provide 16.0 kg (80% yield) of 8. 1H NMR (300 MHz, CDCl3) δ 7.72 (s, 1H), 7.41 (m, 3H), 6.77 (m, 2H), 4.43 (s, 1H), 3.88 (d, J=5.3 Hz, 2H), 3.74 (s, 3H), 1.46 (s, 9H); MS (ESI) m/z 318.4 (M+H+-Boc, 23%), 362.4 (M+H+-t-butyl cation, 20%).
Name
Quantity
15 kg
Type
reactant
Reaction Step One
Name
Quantity
7.2 kg
Type
reactant
Reaction Step One
Quantity
230 L
Type
reactant
Reaction Step One
Quantity
8.6 kg
Type
reactant
Reaction Step Two
Quantity
0.037 kg
Type
catalyst
Reaction Step Three
Quantity
0.134 kg
Type
catalyst
Reaction Step Three
Name
Quantity
92 L
Type
solvent
Reaction Step Four
Name
Quantity
68 L
Type
solvent
Reaction Step Five
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate
Reactant of Route 2
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tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate
Reactant of Route 3
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tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate
Reactant of Route 4
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tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate
Reactant of Route 6
tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate

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